molecular formula C13H18ClNO2 B1622848 Methyl 4-phenylpiperidine-4-carboxylate hydrochloride CAS No. 83898-15-1

Methyl 4-phenylpiperidine-4-carboxylate hydrochloride

Cat. No.: B1622848
CAS No.: 83898-15-1
M. Wt: 255.74 g/mol
InChI Key: VSNWCTNBFRAGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-phenylpiperidine-4-carboxylate hydrochloride is a piperidine derivative characterized by a phenyl group at the 4-position of the piperidine ring and a methyl ester moiety at the carboxylate group. This compound is structurally related to opioid analgesics and intermediates in pharmaceutical synthesis.

Properties

IUPAC Name

methyl 4-phenylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(7-9-14-10-8-13)11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNWCTNBFRAGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232784
Record name Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83898-15-1
Record name 4-Piperidinecarboxylic acid, 4-phenyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83898-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083898151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Betaine Intermediate Alkylation

The earliest documented synthesis of 4-arylpiperidine-4-carboxylates involves the use of betaine intermediates. As described in US Patent 2,486,795, 4-arylpiperidine-4-carboxylic acid betaines are heated with alcohols (e.g., methanol) in the presence of hydrochloric acid to yield the corresponding ester hydrochlorides. For methyl 4-phenylpiperidine-4-carboxylate hydrochloride, the betaine derivative is generated by treating 4-phenylpiperidine-4-carboxylic acid with methyl chloride under basic conditions. Subsequent refluxing in methanol with HCl gas facilitates esterification and salt formation, achieving moderate yields.

Key Reaction Conditions:

  • Temperature: 150–200°C
  • Catalyst: HCl (gas or concentrated aqueous)
  • Solvent: Methanol
  • Reaction Time: 8–12 hours

This method, while foundational, has limitations in regioselectivity and requires stringent control over stoichiometry to minimize byproducts such as N-alkylated derivatives.

Grignard Reagent-Mediated Cyanopiperidine Functionalization

A more modern approach, outlined in Synthesis and in Vitro Biological Evaluation of Carbonyl Derivatives (PMC2853924), involves the reaction of 4-cyanopiperidine with phenylmagnesium bromide to form 4-phenylpiperidine-4-carbonitrile. Hydrolysis of the nitrile group to a carboxylic acid is followed by esterification using methanol and thionyl chloride. The hydrochloride salt is subsequently precipitated via HCl treatment in anhydrous ether.

Optimization Insights:

  • Grignard reagent stoichiometry: 1.2 equivalents relative to cyanopiperidine
  • Hydrolysis: 6M HCl at 80°C for 6 hours
  • Esterification: SOCl₂ in methanol (0°C to room temperature)

This route offers superior control over the piperidine ring substitution pattern but necessitates careful handling of moisture-sensitive intermediates.

Catalytic Hydrogenation Methods

Reductive Amination of Ketopiperidine Precursors

US Patent 3,109,004 discloses a catalytic hydrogenation strategy for synthesizing N-substituted piperidine carboxylates. Ethyl 4-phenylpiperidine-4-carboxylate is reacted with phenethyl chloride under hydrogen gas (3–5 atm) in the presence of palladium-on-carbon (Pd/C). The resulting N-phenethyl intermediate undergoes transesterification with methanol and HCl to yield the methyl ester hydrochloride.

Catalytic System Details:

  • Catalyst: 5% Pd/C (10% w/w relative to substrate)
  • Hydrogen Pressure: 3–5 atm
  • Solvent: Ethanol or methanol
  • Yield: 65–75% after purification

This method is advantageous for scalability but requires specialized equipment for high-pressure hydrogenation.

Oxadiazole Cyclization and Hydrochloride Formation

Carbonyldiimidazole-Activated Coupling

European Patent EP0285032A1 details a novel two-step synthesis involving carbonyldiimidazole (CDI) as an activating agent. 1-Methyl-4-phenylpiperidine-4-carboxylic acid is refluxed with CDI in tetrahydrofuran (THF) to form an activated acyl imidazole intermediate. Subsequent reaction with acetamide oxime at 60–80°C induces cyclization to a 1,2,4-oxadiazole derivative, which is hydrolyzed under acidic conditions to yield the methyl ester hydrochloride.

Critical Parameters:

  • CDI Stoichiometry: 2.0 equivalents relative to carboxylic acid
  • Cyclization Temperature: 60–80°C
  • Hydrolysis: 6M HCl, reflux for 2 hours

This method achieves high purity (>95% by HPLC) but involves multiple purification steps, including solvent extraction and recrystallization.

Analytical Characterization and Validation

Reverse-Phase HPLC Purity Assessment

As per SIELC Technologies (2018), reverse-phase HPLC using a Newcrom R1 column (4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) effectively separates this compound from synthetic impurities. The compound exhibits a retention time of 6.2 minutes under isocratic conditions, with UV detection at 254 nm.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Injection Volume: 10 µL
  • Detection: UV-Vis (254 nm)

Comparative Evaluation of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Betaine Alkylation 50–60 85–90 Industrial Byproduct formation
Grignard Functionalization 70–75 90–95 Laboratory Moisture sensitivity
Catalytic Hydrogenation 65–75 92–96 Pilot-scale High-pressure requirements
CDI-Mediated Cyclization 80–85 95–98 Laboratory Multi-step purification

Chemical Reactions Analysis

Methyl 4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

    Cyclization: This compound can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-phenylpiperidine-4-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its structural properties allow it to enhance pain management options effectively.

Key Insights:

  • Analgesic Potency : The compound has been identified as a potent analgesic agent, exhibiting higher efficacy compared to other compounds lacking similar structural features .
  • Mechanism of Action : Research indicates that it interacts with neurotransmitter systems, providing insights into the mechanisms of psychoactive substances and leading to advancements in mental health treatments .

Neuroscience Research

In neuroscience, this compound is utilized to study neurotransmitter systems. It aids researchers in understanding the action mechanisms of psychoactive substances, which is crucial for developing new therapeutic strategies for mental health disorders.

Notable Studies:

  • A study demonstrated that modifications to the piperidine structure could enhance the potency of Kv1.3 blockers, suggesting that methyl 4-phenylpiperidine derivatives can influence ion channel activity, which is vital for neuronal signaling .

Organic Synthesis

This compound is a valuable building block in organic chemistry. Its versatility allows chemists to synthesize complex molecules efficiently, which is essential for innovation within chemical manufacturing.

Synthesis Applications:

  • The compound has been employed in various synthetic pathways to create analogs with modified pharmacological properties, enhancing its utility in drug discovery .

Drug Formulation and Delivery Systems

This compound plays a significant role in formulating drug delivery systems, improving the bioavailability of active pharmaceutical ingredients (APIs). By enhancing solubility and stability, it ensures more effective therapeutic outcomes.

Formulation Insights:

  • Studies have shown that incorporating methyl 4-phenylpiperidine into drug formulations can significantly improve the absorption rates of certain APIs, thereby optimizing therapeutic efficacy .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentKey intermediate for analgesics and anti-inflammatory drugsHigher potency than non-substituted analogs
Neuroscience ResearchStudies on neurotransmitter systems and psychoactive substancesEnhances understanding of mental health treatment mechanisms
Organic SynthesisBuilding block for complex molecule synthesisFacilitates creation of diverse chemical structures
Drug FormulationImproves bioavailability and stability of APIsOptimizes therapeutic outcomes through enhanced absorption rates

Case Studies

  • Kv1.3 Blockers Study :
    • Researchers explored various analogs of methyl 4-phenylpiperidine-4-carboxylate to assess their effectiveness as Kv1.3 blockers. Modifications led to improved potency and provided insights into structure-activity relationships (SAR) relevant to drug design .
  • Analgesic Efficacy :
    • A patent highlighted the analgesic properties of lower alkyl esters derived from methyl 4-phenylpiperidine-4-carboxylate, indicating its potential as a powerful pain management solution with fewer side effects compared to traditional opioids .
  • P-glycoprotein Inhibition :
    • A study on propafenone analogs found that introducing hydrogen bond acceptor groups significantly increased P-glycoprotein inhibition by compounds related to methyl 4-phenylpiperidine, suggesting potential for reduced drug-drug interactions in clinical settings .

Mechanism of Action

The mechanism of action of methyl 4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It acts as an opioid agonist, binding to opioid receptors in the central nervous system to produce analgesic effects . The compound’s effects are mediated through the activation of these receptors, leading to pain relief and sedation.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely C₁₃H₁₆ClNO₂ (inferred from ethyl and propyl analogs ).
  • Synthesis: Prepared via condensation reactions similar to ethyl 4-phenylpiperidine-4-carboxylate, which is used in diphenoxylate hydrochloride synthesis .
  • Analytical Methods : Separated using a Newcrom R1 HPLC column with a mobile phase containing acetonitrile, water, and phosphoric acid, adaptable for mass spectrometry (MS) by substituting phosphoric acid with formic acid .

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares methyl 4-phenylpiperidine-4-carboxylate hydrochloride with its ethyl, propyl, and isopropyl analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number LogP (Predicted/Reported) Solubility (HPLC Conditions)
Methyl 4-phenylpiperidine-4-carboxylate HCl C₁₃H₁₆ClNO₂* ~269.77 Not Provided ~2.0 (estimated) Soluble in MeCN/water/phosphate
Ethyl 4-phenylpiperidine-4-carboxylate HCl C₁₄H₁₈ClNO₂ 269.77 24465-45-0 2.5 (estimated) Compatible with RP-HPLC
Propyl 4-phenylpiperidine-4-carboxylate HCl C₁₅H₂₀ClNO₂ 283.80 83783-70-4 2.6 (estimated) Similar to ethyl analog
Isopropyl 4-phenylpiperidine-4-carboxylate HCl C₁₅H₂₀ClNO₂ 283.79 84145-26-6 2.38 (reported) Soluble in MeCN/water/phosphate

*Inferred from ethyl and propyl analogs.

Key Observations :

  • Analytical Compatibility : All analogs are separable via reverse-phase HPLC, with methyl and isopropyl versions validated for pharmacokinetic studies .

Research Findings :

  • Modifying the ester group (e.g., ethyl to methyl) alters metabolic stability and duration of action. For example, phenoperidine hydrochloride (ethyl ester) has a longer analgesic effect than pethidine .
  • Fluorinated analogs like methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride are pivotal in drug development for enhanced bioavailability .

Toxicity and Regulatory Status

Compound Acute Toxicity (GHS Classification) Regulatory Guidelines
Methyl 4-phenylpiperidine-4-carboxylate HCl Not reported Likely regulated under IECSC (China)
Ethyl 4-phenylpiperidine-4-carboxylate HCl Category 3 (oral/dermal), Category 2 (inhalation) Follows OSHA and EPA standards
4-(Diphenylmethoxy)piperidine HCl Limited toxicological data Listed in ATSDR and OECD databases

Safety Notes:

  • Ethyl and propyl analogs require stringent handling (e.g., respiratory protection, avoiding skin contact) due to acute toxicity risks .
  • Methyl derivatives likely necessitate similar precautions, though specific data gaps exist .

Biological Activity

Methyl 4-phenylpiperidine-4-carboxylate hydrochloride is a synthetic compound structurally related to pethidine (meperidine), a well-known opioid analgesic. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H18ClN and a molecular weight of approximately 255.74 g/mol. The compound features a piperidine ring with a phenyl group and a carboxylate moiety, which contribute to its pharmacological effects. Its structural similarity to pethidine suggests potential interactions with opioid receptors in the central nervous system (CNS) .

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
PethidineC13H18N2O2Strong analgesic effect; widely used clinically.
NormeperidineC14H19NO2Active metabolite of pethidine; less potent analgesic properties.
Ethyl 4-phenylpiperidine-4-carboxylateC14H19NO2Similar structure; used as an analgesic but with different pharmacokinetics.

The unique methylation at the nitrogen atom and the hydrochloride form may influence its solubility and biological activity compared to these similar compounds .

Analgesic Properties

This compound has been investigated for its analgesic properties, primarily due to its structural resemblance to pethidine. Preliminary studies indicate that it may act on mu-opioid receptors, similar to other piperidine derivatives . However, comprehensive studies are needed to fully elucidate its efficacy and safety profile compared to established opioids like morphine or pethidine.

Interaction with Opioid Receptors

Research indicates that this compound may interact with opioid receptors in the CNS. Initial binding studies suggest that it has an affinity for mu-opioid receptors, which are crucial for mediating analgesic effects . Further investigations are required to determine the specific pharmacodynamics and therapeutic potential of this compound.

Case Studies and Research Findings

  • Case Study on Analgesic Efficacy :
    • A study involving animal models demonstrated that this compound produced significant analgesia comparable to pethidine. The study measured pain response using established nociceptive assays .
  • Pharmacokinetic Analysis :
    • Pharmacokinetic studies have shown that this compound exhibits rapid absorption and distribution in vivo, suggesting potential for effective pain management in clinical settings .
  • Safety Profile Assessment :
    • Toxicological assessments indicated that while the compound exhibits analgesic properties, further studies are necessary to evaluate its long-term safety and potential for abuse .

Q & A

Q. How can the synthesis of Methyl 4-phenylpiperidine-4-carboxylate hydrochloride be optimized for higher yield and purity?

The synthesis typically involves condensation reactions under basic conditions. For example, Ethyl 4-phenylpiperidine-4-carboxylate (a structural analog) is synthesized via reactions in aqueous media with catalysts like sodium hydroxide, followed by purification via recrystallization or chromatography . To optimize yield, control reaction parameters such as temperature (20–25°C), pH (basic conditions with NaOH), and stoichiometric ratios of reactants. Purity can be enhanced using high-resolution chromatography (e.g., reverse-phase HPLC) and verified via melting point analysis or NMR spectroscopy .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the piperidine ring, ester group, and phenyl substituents.
  • Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS to detect the [M+H]⁺ ion).
  • FT-IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹ and N-H stretches from the hydrochloride salt).
    Reference standards from NIST or pharmacopeial guidelines (e.g., EP/USP monographs) ensure analytical reliability .

Advanced Research Questions

Q. What strategies mitigate side reactions during synthesis, such as ester hydrolysis or N-alkylation?

  • Ester Hydrolysis Prevention : Use anhydrous solvents (e.g., dichloromethane) and avoid prolonged exposure to moisture. Catalytic amounts of DMAP can accelerate esterification while minimizing hydrolysis .
  • N-Alkylation Control : Employ selective protecting groups (e.g., Boc for the piperidine nitrogen) during intermediate steps. Post-reaction, purify via column chromatography to isolate the target compound from alkylated byproducts .
  • Reaction Monitoring : Use TLC or in-situ IR to track progress and terminate reactions before side products dominate .

Q. How do structural modifications (e.g., substituent variation on the piperidine ring) impact pharmacological activity compared to analogs like meperidine?

  • Piperidine Ring Modifications : Introducing methyl or ethyl groups at the 1-position (as in meperidine) enhances µ-opioid receptor binding, while bulkier substituents reduce bioavailability .
  • Ester vs. Amide Groups : Replacing the ester with an amide (e.g., articaine derivatives) alters metabolic stability and receptor selectivity. In vitro assays (e.g., radioligand binding studies on CHO cells expressing opioid receptors) quantify these effects .
  • In Vivo Studies : Comparative pharmacokinetic profiling in rodent models can assess absorption and half-life differences .

Q. What chromatographic methods are effective for assessing purity and detecting trace impurities?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) at 1 mL/min. UV detection at 254 nm resolves the parent compound from impurities like unreacted precursors .
  • GC-MS : For volatile byproducts (e.g., residual solvents), employ a DB-5MS column with helium carrier gas and EI ionization .
  • IC (Ion Chromatography): Quantify chloride counterion content to validate stoichiometry of the hydrochloride salt .

Q. How does this compound interact with opioid receptors, and what in vitro/in vivo assays are suitable for mechanistic studies?

  • In Vitro Assays :
    • Radioligand Displacement : Compete with [³H]-DAMGO (µ-opioid agonist) in membrane preparations from transfected HEK293 cells.
    • cAMP Inhibition : Measure Gi/o-coupled receptor activity via cAMP ELISA in CHO cells .
  • In Vivo Models :
    • Tail-Flick Test (rodents): Assess analgesic efficacy.
    • Conditioned Place Preference (CPP): Evaluate addiction liability by comparing time spent in drug-paired environments .

Methodological Notes

  • Contradictions in Data : While reports low addiction liability for ethyl 4-phenylpiperidine-4-carboxylate analogs, meperidine (a structural relative) is a Schedule II opioid . This highlights the need for substituent-specific pharmacological profiling.
  • Safety Protocols : Always handle the compound in a fume hood with PPE (gloves, goggles) due to its hydrochloride salt’s irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-phenylpiperidine-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-phenylpiperidine-4-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.